molecular formula C14H17NO5 B1383764 1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2059932-05-5

1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No. B1383764
M. Wt: 279.29 g/mol
InChI Key: QLINLMKCOUUAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butoxycarbonyl (BOC) as a protecting group for amines . A study has shown that this compound can be incorporated into proteins in mammalian cells via an optimized pyrrolysyl-tRNA synthetase/tRNA expression system .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Chemoselective Tert-Butoxycarbonylation Reagent

1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid serves as a chemoselective tert-butoxycarbonylation reagent. It effectively reacts with acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without requiring a base. These reactions are high-yielding and occur under mild conditions (Saito, Ouchi, & Takahata, 2006).

Fluorescent Amino Acid Derivatives

This compound has been utilized in the synthesis of new, highly fluorescent amino acid derivatives. For instance, its reaction with simple and generally available substrates like 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde yields compounds with high fluorescence quantum yield. These derivatives are significant in synthesizing amino acids with desirable photophysical properties (Guzow, Szabelski, Malicka, & Wiczk, 2001).

Peptide Studies

In peptide studies, a derivative of 1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid, namely N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, demonstrates intense long-wave absorption and emission. This derivative is a sensitive analytical probe, potentially useful for analyzing peptide conformations due to its high quantum yield of fluorescence (Szymańska, Wegner, & Łankiewicz, 2003).

Catalysis in Organic Synthesis

This compound has been shown to act as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. In the presence of copper(I) chloride, it facilitates the oxidation of various primary and secondary allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds, offering a method for selective oxidation in organic synthesis (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Future Directions

The future directions for research on this compound could include further studies to determine its exact molecular structure, physical and chemical properties, and potential applications. It could also include studies to better understand its mechanism of action and potential biological effects .

properties

IUPAC Name

6-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(19)15-10-7-9(16)5-4-8(10)6-11(15)12(17)18/h4-5,7,11,16H,6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLINLMKCOUUAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 2
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 3
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 4
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 5
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 6
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.